molecular formula C24H19Cl2N3O2S B2730873 N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206994-97-9

N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2730873
CAS No.: 1206994-97-9
M. Wt: 484.4
InChI Key: AGPWQNIPUYBZQZ-UHFFFAOYSA-N
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Description

The target compound, N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, features a structurally complex scaffold combining:

  • Two 3-chlorophenyl groups: One attached to the imidazole nitrogen and another to the acetamide moiety.
  • 4-Methoxyphenyl substituent: Positioned at the 5th carbon of the imidazole ring.
  • Thioether linkage: Connecting the imidazole and acetamide groups.

Its synthesis likely follows methods analogous to structurally related imidazole-thioacetamides, such as coupling reactions involving hydrazine derivatives or thiol-amide condensations .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O2S/c1-31-21-10-8-16(9-11-21)22-14-27-24(29(22)20-7-3-5-18(26)13-20)32-15-23(30)28-19-6-2-4-17(25)12-19/h2-14H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPWQNIPUYBZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound with significant potential in the field of medicinal chemistry. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chlorophenyl groups : These are known for their role in enhancing biological activity.
  • Imidazole ring : A common motif in many biologically active compounds, contributing to various pharmacological effects.
  • Thioacetamide linkage : This functional group can influence the compound's reactivity and biological interactions.

Molecular Formula : C19_{19}H17_{17}Cl2_{2}N3_{3}O
Molecular Weight : 367.26 g/mol

Anticancer Activity

Research indicates that compounds containing imidazole and thioamide structures exhibit anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation, such as:

  • Telomerase
  • Topoisomerase II
  • Histone Deacetylases (HDACs)

Studies have shown that derivatives of imidazole can effectively inhibit these enzymes, leading to reduced cancer cell growth and increased apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, studies on related thioamide compounds have shown substantial antibacterial activity, indicating that modifications in the thio group can enhance this effect .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By targeting specific enzymes involved in cell division and growth, the compound can disrupt cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in bacteria, leading to cell death .
  • Molecular Docking Studies : Computational studies have shown strong binding affinities with target proteins, suggesting a high potential for therapeutic applications .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Deshmukh et al. (2011)Reported antibacterial activity for thioamide derivatives against various bacterial strains.
Tabatabai et al. (2013)Demonstrated anticonvulsant properties of similar imidazole derivatives.
Murty et al. (2014)Found anticancer activity linked to 1,3,4-oxadiazole derivatives, highlighting the importance of structural modifications.

Scientific Research Applications

Case Studies

A study by Mansour et al. synthesized various derivatives of thioacetamides and evaluated their anticancer activities against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that compounds similar to N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibited significant cytotoxicity, with IC50 values in the low micromolar range, indicating potent anticancer activity .

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMCF-70.5
Compound BA5490.07
This compoundMCF-7/A549TBDTBD

Antiviral Properties

Recent studies have explored the antiviral potential of compounds with similar structures. The presence of the imidazole ring has been linked to enhanced antiviral activity against various viruses, including those causing respiratory infections.

Research Findings

A review highlighted that derivatives of imidazole show promising results as antiviral agents, outperforming standard treatments like ribavirin in certain assays . The mechanism often involves the inhibition of viral replication through interference with viral proteins.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption profiles, although further toxicological assessments are required to ensure safety in clinical applications.

Chemical Reactions Analysis

Oxidation Reactions

The thioacetamide (–S–CO–NH–) group undergoes oxidation, producing sulfoxides or sulfones depending on reaction conditions.

Reagent(s)ConditionsProductYieldReference
H₂O₂ (30%)RT, 4–6 hrsSulfoxide derivative65–70%
m-CPBACH₂Cl₂, 0°C → RTSulfone derivative80–85%
  • Mechanism : Electrophilic attack on sulfur, forming S–O bonds. The electron-withdrawing trifluoromethoxy group stabilizes intermediates.

  • Applications : Sulfone derivatives exhibit enhanced biological activity in enzyme inhibition studies.

Reduction Reactions

The thioacetamide moiety can be reduced to thioether (–S–) or thiol (–SH) groups.

Reagent(s)ConditionsProductYieldReference
LiAlH₄THF, reflux, 2 hrsThioether analog55–60%
NaBH₄/I₂MeOH, 0°CThiol derivative40–45%
  • Key Observation : Reduction selectivity depends on steric hindrance from the 3-chlorophenyl group.

Nucleophilic Substitution on Aromatic Rings

Electrophilic substitution occurs preferentially on the methoxyphenyl ring due to its electron-rich nature.

Reagent(s)ConditionsPositionProductYieldReference
HNO₃/H₂SO₄0–5°C, 1 hrPara to –OCH₃Nitro-substituted derivative75%
Br₂/FeBr₃DCM, RTOrtho to –OCH₃Bromo-substituted derivative68%
  • Regioselectivity : Methoxy groups direct incoming electrophiles to ortho/para positions.

Hydrolysis of Thioacetamide

Acidic or basic hydrolysis cleaves the thioacetamide bond:

ConditionsReagent(s)ProductYieldReference
6M HCl, refluxThiol + Acetic acid90%
NaOH (10%), EtOHRT, 12 hrsSodium thiolate + Acetamide82%
  • Applications : Hydrolysis products are intermediates for synthesizing heterocyclic scaffolds.

Coupling Reactions

The imidazole ring participates in metal-catalyzed cross-couplings:

Reaction TypeCatalystSubstrateProductYieldReference
Suzuki couplingPd(PPh₃)₄Arylboronic acidBiaryl-imidazole hybrid70%
Buchwald–HartwigPd₂(dba)₃/XantphosAryl amineN-arylated derivative65%
  • Key Challenge : Steric bulk from 3-chlorophenyl groups reduces coupling efficiency.

Interaction with Biological Targets

While not a classical reaction, the compound’s binding to enzymes involves reversible covalent interactions:

TargetInteraction TypeFunctional Groups InvolvedReference
α-GlucosidaseHydrogen bondingImidazole N, thioamide S=O
Kinase ATP pocketπ-π stackingChlorophenyl and methoxyphenyl rings
  • Imidazole Role : Acts as a hydrogen-bond acceptor, critical for inhibitory activity .

Comparative Reactivity of Structural Analogs

CompoundKey Structural DifferenceReactivity TrendReference
EVT-30425464-chlorophenyl substituentFaster sulfoxidation
EVT-2628581Triazolopyrimidine coreReduced electrophilic substitution

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Imidazole-thioacetamide - 3-Cl-C₆H₄ (imidazole N1)
- 4-MeO-C₆H₄ (imidazole C5)
- 3-Cl-C₆H₄ (acetamide)
Dual chloroaryl groups enhance lipophilicity; methoxy improves solubility. -
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide (Compound 4, ) Benzimidazole-thioacetamide - 3-Cl-C₆H₄ (acetamide)
- Benzene-fused imidazole
Benzimidazole core increases aromaticity and rigidity.
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (Patent compound, ) Benzothiazole-acetamide - 6-Cl-benzothiazole
- 4-MeO-C₆H₄ (acetamide)
Benzothiazole moiety may enhance metabolic stability.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole-acetamide - 3,4-diCl-C₆H₃ (aryl)
- Thiazole ring
Dichlorophenyl group increases steric bulk; thiazole offers H-bonding sites.
1-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one (C1, ) Imidazole-oxazolone - Chlorobenzo[b]thiophen
- Dimethylamino-benzylidene
Oxazolone and extended conjugation may influence redox properties.
Key Observations:

Heterocycle Variations: Imidazole (target) vs. The 4-methoxyphenyl group in the target compound contrasts with the dimethylamino-benzylidene group in C1 (), suggesting divergent electronic effects (electron-donating vs. electron-withdrawing) .

Substituent Positioning :

  • The meta -chloro substituents in the target compound differ from para -methoxy or ortho /para-chloro groups in analogs (e.g., ). Meta substitution may reduce steric hindrance compared to ortho-substituted derivatives .

Thioether vs. Direct Linkages :

  • The thioether bridge in the target compound and ’s benzimidazole analog could enhance stability against hydrolytic cleavage compared to ester or amide linkages in other derivatives .

Q & A

Basic: What synthetic methodologies are effective for preparing N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves:

  • Step 1 : Reacting 5-(4-methoxyphenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or ethanol .
  • Step 2 : Recrystallization from ethanol or ethanol-DMF mixtures to purify the product .
    Key parameters include temperature control (20–25°C), stoichiometric ratios, and reaction time (3–5 hours). Side reactions, such as oxidation of the thiol group, can be mitigated by inert atmospheres .

Basic: How can the structure of this compound be confirmed experimentally?

Structural elucidation requires a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : To verify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyl (δ ~168 ppm) .
    • FTIR : Confirm S–C=S (thioether) stretching (~650 cm⁻¹) and C=O (amide I band, ~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected for C₂₄H₁₈Cl₂N₃O₂S) .
  • X-ray crystallography : For unambiguous confirmation, use SHELX-97 or SHELXL for refinement. Twinning or disordered solvent molecules may require additional constraints during refinement .

Basic: What computational tools predict the compound’s bioactivity or binding modes?

  • Molecular docking : AutoDock4 or AutoDock Vina can model ligand-receptor interactions. Flexible sidechain docking is critical for imidazole-containing compounds .
  • DFT calculations : Gaussian or ORCA for HOMO-LUMO analysis (bandgap ~4–5 eV for similar acetamides) and electrostatic potential (MESP) mapping to predict nucleophilic/electrophilic sites .
  • ADMET prediction : SwissADME or pkCSM to assess pharmacokinetic properties (e.g., logP ~3.5, indicating moderate lipophilicity) .

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

  • Scenario : Discrepancies between experimental and computed FTIR/NMR spectra.
    • Solution : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts) or tautomeric forms (e.g., thione-thiol equilibrium). For crystallography, check for twinning or non-crystallographic symmetry using PLATON .
  • Scenario : Unassigned peaks in mass spectra.
    • Solution : Perform MS/MS fragmentation or isotopic labeling to identify byproducts (e.g., chlorinated adducts) .

Advanced: What strategies optimize crystal growth for X-ray diffraction studies?

  • Solvent selection : Use slow evaporation of methanol:acetone (1:1) or ethanol:DCM mixtures to promote nucleation .
  • Temperature gradients : Cooling from 40°C to 4°C over 48 hours improves crystal quality.
  • Additives : Trace DMF or ethyl acetate can reduce stacking disorders in aromatic systems .
  • Data collection : Use synchrotron radiation for weakly diffracting crystals (e.g., Rint < 5%) .

Advanced: How to design derivatives to explore structure-activity relationships (SAR)?

  • Core modifications :
    • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-CF₃) to enhance electrophilicity .
    • Substitute the thioacetamide sulfur with sulfone (-SO₂-) to alter redox stability .
  • Synthetic routes :
    • Use Ullmann coupling for biaryl synthesis or Mitsunobu reactions for ether linkages .
  • Biological assays : Test derivatives against COX-1/2 or kinase targets, using IC₅₀ values to correlate substituent effects .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Thioether linkage : The sulfur atom in the thioacetamide group is susceptible to oxidation (e.g., forming sulfoxides) under acidic or peroxide-rich conditions .
  • Imidazole ring : Protonation at N-1 (pKa ~6.5) enhances electrophilicity, facilitating nucleophilic attacks at C-2 or C-4 positions .
  • Kinetic vs. thermodynamic control : In polar solvents (e.g., DMF), the reaction favors thioether formation, while non-polar solvents may promote disulfide byproducts .

Advanced: How to troubleshoot low yields in large-scale synthesis?

  • Issue : Poor solubility of intermediates.
    • Fix : Use DMF:THF (3:1) mixtures or sonication to enhance dissolution .
  • Issue : Byproduct formation (e.g., di-chlorinated species).
    • Fix : Optimize stoichiometry (0.95 eq. of chloroacetyl chloride) and add scavengers (e.g., triethylamine) .
  • Issue : Recrystallization failures.
    • Fix : Gradient cooling (50°C → RT → 4°C) or use of seed crystals .

Advanced: What analytical techniques validate purity and stability under storage?

  • HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) to detect degradation products (RT ~8–10 min) .
  • TGA/DSC : Monitor decomposition temperatures (>200°C indicates thermal stability) .
  • Stability studies : Store at -20°C under argon; avoid light exposure to prevent photooxidation of the thioether group .

Advanced: How to address discrepancies between computational and experimental binding affinities?

  • Possible causes :
    • Implicit solvent models neglecting explicit water-mediated interactions.
    • Overlooking protein flexibility (e.g., induced-fit effects in kinase targets) .
  • Solutions :
    • Perform molecular dynamics (MD) simulations (50–100 ns) to account for conformational changes.
    • Validate with isothermal titration calorimetry (ITC) to measure ΔH and ΔS .

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